molecular formula C6H4ClNO4S B2471441 Methyl 5-chloro-4-nitrothiophene-2-carboxylate CAS No. 57800-76-7

Methyl 5-chloro-4-nitrothiophene-2-carboxylate

Cat. No.: B2471441
CAS No.: 57800-76-7
M. Wt: 221.61
InChI Key: IJSXVHIIYIMVTM-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-nitrothiophene-2-carboxylate: is an organic compound with the molecular formula C6H4ClNO4S and a molar mass of 221.62 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features both chloro and nitro substituents on the thiophene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-chloro-4-nitrothiophene-2-carboxylate can be synthesized through the reaction of 5-chloro-4-nitrothiophene-2-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction typically involves refluxing the reactants under acidic conditions to facilitate esterification .

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes, where the carboxylic acid precursor is reacted with methanol under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 5-chloro-4-nitrothiophene-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in antimicrobial and anti-inflammatory activities .

Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. Its reactivity and functional groups make it a valuable intermediate in the production of active ingredients for crop protection .

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-nitrothiophene-2-carboxylate is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chloro group can be substituted by nucleophiles. These transformations enable the compound to interact with biological targets, such as enzymes and receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 5-chloro-4-nitrothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSXVHIIYIMVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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